2-Amino-7-hydroxytetralin hydrobromide

dopamine receptor binding enantioselectivity stereochemical probe

2-Amino-7-hydroxytetralin hydrobromide (CAS 194785-79-0 for the S-enantiomer hydrobromide) is a primary amine belonging to the 2-aminotetralin class of conformationally restricted dopamine analogs. Unlike its extensively studied N,N-dipropyl derivative 7-OH-DPAT, this compound bears an unsubstituted primary amine at the 2-position and a phenolic hydroxyl at the 7-position of the tetralin nucleus.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B14003107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-hydroxytetralin hydrobromide
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)O.Br
InChIInChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H
InChIKeyJEVIHIXTYLDDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-hydroxytetralin Hydrobromide: A Primary Amine Aminotetralin for Dopaminergic and Serotonergic Research


2-Amino-7-hydroxytetralin hydrobromide (CAS 194785-79-0 for the S-enantiomer hydrobromide) is a primary amine belonging to the 2-aminotetralin class of conformationally restricted dopamine analogs. Unlike its extensively studied N,N-dipropyl derivative 7-OH-DPAT, this compound bears an unsubstituted primary amine at the 2-position and a phenolic hydroxyl at the 7-position of the tetralin nucleus [1]. The compound exhibits stereoselective interactions with dopamine D2 and D3 receptors, with the (S)-enantiomer demonstrating markedly higher D2 receptor affinity (Ki ≈ 18 nM) compared to the (R)-enantiomer (Ki ≈ 220 nM) [2]. Beyond dopaminergic activity, early studies identified mescaline-like serotonergic effects, indicating polypharmacology at 5-HT2A receptors [3]. The hydrobromide salt form provides improved aqueous solubility and handling characteristics for in vitro and in vivo experimental use.

Why 2-Amino-7-hydroxytetralin Hydrobromide Cannot Be Replaced by Generic Aminotetralin Analogs


The aminotetralin scaffold is exquisitely sensitive to three structural variables that independently and interactively determine pharmacological outcome: (i) the aromatic hydroxyl position (5-OH vs. 7-OH), (ii) the N-substitution pattern (primary vs. tertiary amine), and (iii) the absolute stereochemistry at C-2 [1]. Unlike the 5-hydroxy series, where N,N-dipropylation dramatically increases D2 and D3 receptor affinity by 250- to 600-fold, the 7-hydroxy series shows minimal affinity gain upon N-substitution — D2 agonist binding changes negligibly and D3 binding increases only ~9-fold [1]. Furthermore, enantioselectivity is reversed between the two positional series: the (2R)-enantiomer is eutomeric for 7-OH compounds, whereas the (2S)-enantiomer is eutomeric for 5-OH analogs [2]. These orthogonal structure-activity relationships mean that substituting a 5-OH analog, an N-alkylated derivative, or the incorrect enantiomer yields fundamentally different receptor binding profiles, functional activity at autoreceptors, and behavioral pharmacology. Procurement of the correct stereochemical form and salt (hydrobromide) with documented analytical purity is therefore non-negotiable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Amino-7-hydroxytetralin Hydrobromide Against Closest Analogs


Enantioselective Dopamine D2 Receptor Binding: S- vs. R-2-Amino-7-hydroxytetralin

The (S)-enantiomer of 2-amino-7-hydroxytetralin exhibits approximately 12-fold higher binding affinity for the dopamine D2 receptor (Ki = 18 nM) compared to the (R)-enantiomer (Ki = 220 nM), as determined in radioligand competition binding assays [1]. This enantioselectivity pattern is opposite to that observed in the 5-hydroxy-2-aminotetralin series, where the (2S)-enantiomer is the more potent form [2]. For the corresponding N,N-dipropyl derivative (7-OH-DPAT), the enantioselectivity is even more pronounced: R-(+)-7-OH-DPAT binds to cloned human D3 receptors with Ki = 0.57 nM, representing >200-fold selectivity over the S-(-)-enantiomer and over the D2 receptor subtype [3].

dopamine receptor binding enantioselectivity stereochemical probe

Presynaptic Dopamine Autoreceptor Selectivity: Biochemical vs. Behavioral Model Divergence

In a systematic comparison of multiple dopamine receptor agonists, N,N-dipropyl-2-amino-7-hydroxytetralin demonstrated the largest quantitative divergence between potency in biochemical models (inhibition of γ-butyrolactone-induced dopamine accumulation) and behavioral models (induction of stereotyped behavior) among all tested compounds, including apomorphine, piribedil, and pergolide [1]. This largest difference specifically indicates selective presynaptic dopamine autoreceptor activation. The presynaptic selectivity was corroborated by marked hypomotility at low doses (0.25 mg/kg s.c.) of the N,N-dipropyl derivative DP-7-ATN, an effect antagonized by the dopamine uptake inhibitor GBR 12909 [2]. By contrast, the 5-hydroxy positional isomer N,N-dipropyl-5-hydroxy-2-aminotetralin showed substantially less presynaptic selectivity, producing postsynaptic stereotypy at doses overlapping with biochemical effects [1].

dopamine autoreceptor presynaptic selectivity behavioral pharmacology

Divergent N-Substitution Effects: 7-OH vs. 5-OH Aminotetralin Series

The impact of N,N-dipropylation on dopamine receptor binding differs dramatically between the 7-hydroxy and 5-hydroxy-2-aminotetralin series. In the 5-OH series, N,N-dipropylation of the primary amine (compound 10 to compound 12) increases D2 receptor affinity approximately 250-fold and D3 receptor affinity approximately 600-fold [1]. In striking contrast, the same N-substitution in the 7-OH series (compound 20 to compound 25) produces negligible change in D2 agonist binding and only approximately 9-fold increase in D3 binding [1]. This fundamental difference means that the primary amine 2-amino-7-hydroxytetralin already captures most of the D2 pharmacophore without requiring N-alkylation, whereas the 5-OH primary amine is a relatively weak ligand that requires N-substitution for high potency.

structure-activity relationship N-alkylation receptor affinity modulation

Functional D2 Autoreceptor Activity: Primary Amine 7-OH-AT vs. Tertiary Amine Comparators

In a functional D2 receptor model measuring electrically evoked [3H]acetylcholine release from rat striatal slices, 7-hydroxy-2-aminotetralin (7-OH-AT, the primary amine) was identified as the most active inhibitor among all primary amine aminotetralins tested [1]. In the same assay system, the tertiary amine 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT) was the most potent compound among N,N-dipropylated derivatives, demonstrating that the rank order of potency inverts depending on N-substitution status [1]. This functional assay directly measures presynaptic D2 autoreceptor activation and correlates with [3H]spiroperidol binding but not [3H]dopamine binding, confirming that the measured activity reflects the pharmacologically relevant high-affinity state of the D2 receptor [1].

acetylcholine release D2 autoreceptor functional assay

Chemical Purity and Analytical Specification for the Hydrobromide Salt

Commercially available (S)-2-amino-7-hydroxytetralin hydrobromide (CAS 194785-79-0) is supplied at purity specifications of ≥97% to ≥98% as determined by HPLC analysis, with quality control protocols employing C18 reversed-phase columns and 0.1% TFA/acetonitrile gradient elution . The hydrobromide salt form (molecular formula C10H14BrNO, molecular weight 244.13 g/mol) provides enhanced aqueous solubility relative to the free base, facilitating dissolution for in vitro assay preparation . The (S)-enantiomer exhibits a specific optical rotation of -85° to -95° (c=0.5, MeOH, 20°C, 589 nm), enabling enantiomeric identity verification independent of chromatographic methods .

analytical chemistry purity specification quality control

Scaffold Comparison: 7-OH-2-Aminotetralin Core vs. Clinical D3 Agonists Pramipexole and Rotigotine

The 7-hydroxy-2-aminotetralin scaffold serves as the structural ancestor of the prototypical D3-preferring agonist 7-OH-DPAT, which was the first selective radioligand developed for the dopamine D3 receptor and enabled the initial autoradiographic mapping of D3 receptor distribution in brain tissue [1]. When compared with clinically approved D3-preferring agonists, the N,N-dipropyl derivative 7-OH-DPAT (Ki D3 ≈ 1 nM, Ki D2 ≈ 10 nM, D3/D2 selectivity ≈ 10-fold) shows distinct selectivity relative to pramipexole (Ki D3 = 0.5 nM, Ki D2 = 2.2-3.9 nM, D3/D2 ≈ 5-7-fold) [2] and rotigotine (Ki D3 = 0.71 nM, Ki D2 = 13.5 nM, D3/D2 ≈ 19-fold) [3]. The primary amine 2-amino-7-hydroxytetralin itself represents the minimal pharmacophore, enabling researchers to systematically probe the contribution of N-substitution to D3 selectivity without the confounding influence of the aminothiazole (pramipexole) or thienylethylamine (rotigotine) moieties present in clinical compounds.

D3 receptor selectivity clinical comparator scaffold comparison

Optimal Research and Procurement Application Scenarios for 2-Amino-7-hydroxytetralin Hydrobromide


Stereochemical Probe for Dopamine D2 Receptor Binding Site Mapping

The 12-fold enantioselectivity between (S)- and (R)-2-amino-7-hydroxytetralin (Ki 18 nM vs. 220 nM at D2) provides a powerful stereochemical tool for mapping the three-dimensional binding site topology of the dopamine D2 receptor. Because the enantiomeric preference is reversed relative to the 5-hydroxy series, parallel testing of both positional isomers with their enantiomers enables deconvolution of hydrogen-bonding interactions at the 5- vs. 7-hydroxyl anchoring points within the receptor binding pocket. This application is directly supported by the enantioselective binding data from the van Vliet 1996 structure-activity relationship study and the Markstein 1984 functional characterization at striatal D2 receptors .

Dopamine Autoreceptor Pharmacology Without Postsynaptic Confounds

For studies requiring selective activation of presynaptic dopamine autoreceptors, the N,N-dipropyl derivative of 2-amino-7-hydroxytetralin (DP-7-ATN) provides the largest presynaptic/postsynaptic selectivity window documented among dopamine agonists, as established by Feenstra et al. (1983) who demonstrated the greatest biochemical-behavioral divergence for this scaffold among all tested agonists including apomorphine and pergolide . The primary amine 2-amino-7-hydroxytetralin serves as the essential synthetic precursor for DP-7-ATN and enables systematic exploration of N-substituent effects on autoreceptor selectivity. At low doses (0.25 mg/kg s.c.), DP-7-ATN induces quantifiable hypomotility specifically mediated by presynaptic D2 autoreceptor activation, an effect validated by reversal with GBR 12909 .

Synthetic Intermediate for High-Affinity D3-Selective Radioligand Development

2-Amino-7-hydroxytetralin is the direct synthetic precursor for [3H]7-OH-DPAT, the first selective radioligand for the dopamine D3 receptor that enabled groundbreaking autoradiographic mapping of D3 receptor distribution and pharmacological characterization of this receptor subtype . The primary amine undergoes reductive N,N-dipropylation to yield 7-OH-DPAT (Ki D3 ≈ 1 nM, D3/D2 selectivity ≈ 10-60 fold) . Further N-substitution with (2E)-3-iodoallyl and propyl groups yields 7-OH-PIPAT (Ki D3 = 0.99 nM), one of the highest-affinity D3-selective ligands reported, with a D2/D3 selectivity ratio of 327-fold . Procurement of high-purity 2-amino-7-hydroxytetralin hydrobromide (≥97%) is therefore critical for radiochemical synthesis programs targeting D3 receptor imaging and binding assays.

Polypharmacology Tool for Dopamine-Serotonin Receptor Crosstalk Studies

2-Amino-7-hydroxytetralin uniquely combines dopaminergic D2/D3 receptor activity with serotonergic 5-HT2A receptor modulation, as evidenced by its documented mescaline-like behavioral activity in rodents . This dual pharmacological profile distinguishes it from purely dopaminergic clinical compounds (pramipexole, rotigotine) and from the 8-hydroxy positional isomer 8-OH-DPAT, which is a selective 5-HT1A agonist with minimal dopamine receptor activity . The compound therefore serves as a unique tool for investigating dopamine-serotonin receptor crosstalk in the prefrontal cortex and limbic system, with particular relevance to antipsychotic drug development programs targeting mixed D2/5-HT2A pharmacology, as noted in structure-activity studies of 2-aminotetralin-derived substituted benzamides .

Quote Request

Request a Quote for 2-Amino-7-hydroxytetralin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.